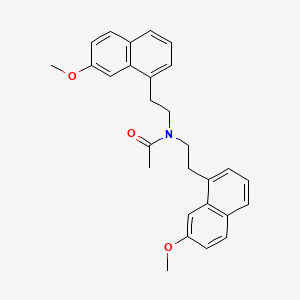

N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

N,N-bis[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29NO3/c1-20(30)29(16-14-23-8-4-6-21-10-12-25(31-2)18-27(21)23)17-15-24-9-5-7-22-11-13-26(32-3)19-28(22)24/h4-13,18-19H,14-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHMJYCOMJMSPND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CCC1=CC=CC2=C1C=C(C=C2)OC)CCC3=CC=CC4=C3C=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501221650 | |

| Record name | N,N-Bis[2-(7-methoxy-1-naphthalenyl)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501221650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1385018-58-5 | |

| Record name | N,N-Bis[2-(7-methoxy-1-naphthalenyl)ethyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1385018-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Bis[2-(7-methoxy-1-naphthalenyl)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501221650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

The primary targets of Agomelatine Impurity I, also known as N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide or Agomelatine Dimer Acetamide, are melatonin receptors (MT1 and MT2) and serotonin-2C (5-HT2C) receptors . Melatonin receptors are involved in the regulation of circadian rhythms, while 5-HT2C receptors play a role in mood regulation .

Biochemical Pathways

The compound’s interaction with its targets leads to increases in hippocampal proliferation, maturation, and survival through modulation of multiple cellular pathways, including the increase in trophic factors, synaptic remodeling, and glutamate signaling . It also influences key targets such as early genes and kinases .

Result of Action

The molecular and cellular effects of Agomelatine Impurity I’s action include resynchronization of circadian rhythms in animal models of delayed sleep phase syndrome and other circadian rhythm disruptions . It also shows an antidepressant-like effect in animal depression models .

Action Environment

Environmental factors such as liver disease might lead to significant alterations of Agomelatine Impurity I’s pharmacokinetics, potentially leading to substantially increased exposure . This is due to the portosystemic shunting associated with liver disease .

Biochemische Analyse

Biochemical Properties

Agomelatine Impurity I, like Agomelatine, may interact with melatonin MT1 and MT2 receptors, and 5-HT2C receptors. These interactions could potentially influence various biochemical reactions, including the modulation of multiple cellular pathways such as the increase in trophic factors, synaptic remodeling, and glutamate signaling.

Cellular Effects

The effects of Agomelatine Impurity I on cells could be similar to those of Agomelatine. For instance, Agomelatine has been shown to increase hippocampal proliferation, maturation, and survival. It’s possible that Agomelatine Impurity I could have similar effects on cellular processes, influencing cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It’s likely that it shares some similarities with Agomelatine, which acts as a potent agonist at melatonin MT1 and MT2 receptors and as a neutral antagonist at 5-HT2C receptors. This dual action could lead to a synergistic effect, influencing various molecular processes, including enzyme activation or inhibition, and changes in gene expression.

Temporal Effects in Laboratory Settings

Studies on Agomelatine suggest that it has a short duration of action in the body

Dosage Effects in Animal Models

Studies on Agomelatine suggest that it has antidepressant-like activity in a number of animal models of depression

Metabolic Pathways

Agomelatine is metabolized in the liver, primarily by the isoenzyme CYP1A2, and to a lesser extent by CYP2C9 and CYP2C19. It’s possible that Agomelatine Impurity I could be involved in similar metabolic pathways.

Transport and Distribution

Agomelatine, being a small and lipophilic molecule, is likely to penetrate all tissues of the body

Biologische Aktivität

N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide is a chemical compound that has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology. This article explores its biological activity, mechanisms, and implications for medicinal chemistry, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , indicating the presence of two 7-methoxynaphthyl groups linked via an ethylamine backbone. This structural arrangement is crucial for its interaction with biological targets.

This compound exhibits biological activities that are primarily associated with its role as a melatonin receptor agonist . It interacts with the MT1 and MT2 receptors, which are involved in regulating circadian rhythms and mood stabilization. Additionally, it may influence serotonin receptor activity, contributing to antidepressant effects similar to those observed with agomelatine, a well-known antidepressant that also acts on these receptors .

Antidepressant Effects

Research indicates that the compound may possess antidepressant-like properties due to its dual action on melatonin and serotonin receptors. Studies have shown that compounds with similar structural characteristics can enhance neurogenesis and improve cognitive functions in animal models . For instance, the administration of related compounds has resulted in increased neuronal cell generation and improved performance in cognitive tests involving olfactory perception .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Agomelatine | Melatonin Agonist | Antidepressant with dual action on melatonin and serotonin receptors |

| N-[2-(7-Methoxy-naphthalen-1-yl)ethyl]acetamide | Acetamide derivative | Exhibits similar receptor activity but includes an acetamide group |

| N,N-Bis(2-(6-methoxynaphthalen-1-yl)ethyl)amine | Structural isomer | Variation in methoxy position alters receptor interaction |

This table highlights how variations in structure can influence receptor interactions and biological outcomes.

Study on Neurogenic Activity

A notable study investigated the effects of compounds similar to this compound on neurogenesis in animal models. The findings indicated that administration of these compounds led to a significant increase in newly generated neurons, correlating with improved cognitive performance .

Impurity Analysis in Pharmaceuticals

As an impurity in agomelatine formulations, this compound's presence has been critically evaluated for its safety and efficacy implications. Regulatory studies focus on quantifying this impurity to ensure compliance with pharmaceutical standards while assessing its potential impact on the therapeutic effects of agomelatine .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic effects, particularly in the treatment of mood disorders. It acts as a dual-action agent on melatonin and serotonin receptors, which are crucial in regulating sleep and mood. Research indicates that this compound may exhibit antidepressant-like effects similar to agomelatine, making it a candidate for further pharmacological studies.

Table 1: Potential Therapeutic Effects of N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Antidepressant | Agonism at melatonin receptors; antagonism at 5-HT2C receptors | Mood regulation; sleep improvement |

| Neuroprotection | Interaction with neurogenic pathways | Potential cognitive enhancement |

| Anti-anxiety | Modulation of serotonin pathways | Reduction in anxiety symptoms |

Neurobiology

Research into neurogenic small molecules has highlighted the role of compounds like this compound in enhancing neurogenesis. Studies suggest that it may promote the differentiation of neural stem cells into neurons, which is critical for cognitive functions and memory .

Case Study: Neurogenic Effects in Animal Models

A study involving the administration of this compound to rodent models demonstrated increased neuronal proliferation in the hippocampus, correlating with improved cognitive performance in memory tasks .

Pharmacological Research

In pharmacological contexts, this compound is being explored as a potential lead compound for developing new drugs targeting psychiatric disorders. Its structural similarities to agomelatine allow researchers to investigate modifications that could enhance efficacy or reduce side effects associated with current treatments .

Industrial Applications

Beyond medicinal uses, this compound has potential applications in the production of specialty chemicals and advanced materials due to its unique chemical properties. Its ability to form stable complexes with various substrates makes it valuable in coatings and adhesives .

Vorbereitungsmethoden

Nucleophilic Substitution-Based Alkylation

A primary synthetic route involves the alkylation of 2-(7-methoxynaphthalen-1-yl)ethylamine with chloroacetamide. This method leverages nucleophilic substitution to form the bis-amide bond. Key parameters include:

-

Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reaction efficiency by stabilizing intermediates.

-

Stoichiometry : A 2.2–2.5 molar excess of chloroacetamide ensures complete bis-alkylation, minimizing mono-amide byproducts.

-

Temperature : Reactions conducted at 60–80°C balance reaction kinetics and side-product formation.

Example protocol :

Hydrogenation of Nitrile Intermediates

An alternative pathway involves the hydrogenation of (7-methoxy-1-naphthyl)acetonitrile to yield 2-(7-methoxynaphthalen-1-yl)ethylamine, followed by acetylation:

-

Catalysts : Raney Nickel or palladium on carbon (Pd/C) under 3–10 bar H₂ pressure.

-

Solvents : Methanol or ethanol, often with aqueous ammonia to suppress over-reduction.

-

Yield optimization : Adjusting H₂ pressure (3–10 bar) and temperature (25–55°C) improves yields from 32% to 92%.

Critical step : Acidification with HCl post-hydrogenation precipitates the amine hydrochloride, which is neutralized before acetylation.

Acetylation Strategies

Direct Acetylation of Bis-Amine

The bis-amine intermediate undergoes acetylation using acetic anhydride or acetyl chloride:

-

Conditions : Ice-cold aqueous sodium bicarbonate (pH ~5.5) to control exothermicity and prevent N-overacylation.

-

Solvent systems : Neat conditions or water/THF mixtures enhance reaction homogeneity.

Case study :

One-Pot Bis-Acetylation

Industrial-scale approaches favor one-pot methods to reduce purification steps:

-

Combine 2-(7-methoxynaphthalen-1-yl)ethylamine, acetic anhydride, and triethylamine in toluene.

-

Reflux at 110°C for 6 hours.

-

Isolate via filtration after cooling, achieving ~85% purity before chromatography.

Industrial-Scale Optimization

Solvent and Catalyst Selection

Purification Techniques

-

Crystallization : Use hexane/ethyl acetate gradients to isolate the product (mp 139–141°C).

-

Chromatography : Silica gel with 10:1 petroleum ether/ethyl acetate removes residual mono-amide impurities.

Challenges and Mitigation Strategies

Steric Hindrance

The bis-ethylnaphthyl groups create steric hindrance during alkylation. Solutions include:

Byproduct Formation

-

Mono-acetylated byproducts : Controlled stoichiometry (2.2:1 chloroacetamide:amine ratio) minimizes this issue.

-

Oxidative impurities : Use nitrogen sparging and antioxidant additives (e.g., BHT) during storage.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Nucleophilic alkylation | 65–75 | 92–95 | High |

| Hydrogenation-acetylation | 70–85 | 98–99 | Moderate |

| One-pot bis-acetylation | 50–60 | 85–90 | Low |

Key takeaway : Hydrogenation-acetylation offers the best balance of yield and purity for industrial applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N,N-Bis(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. A feasible route involves reacting 2-(7-methoxynaphthalen-1-yl)ethylamine with chloroacetamide in the presence of a base (e.g., triethylamine) to form the bis-amide bond. Optimization includes:

- Temperature : 60–80°C to balance reaction rate and side-product formation.

- Solvent : Polar aprotic solvents like DMF or THF enhance solubility.

- Stoichiometry : Excess chloroacetamide (2.2–2.5 equivalents) ensures complete bis-alkylation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the pure product. Yield improvements are achieved via continuous flow reactors to control exothermic steps .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- 1H NMR : Aromatic protons (naphthalene) appear as δ 7.0–8.5 ppm (multiplet), methoxy groups as δ 3.8–4.0 ppm (singlet).

- 13C NMR : Acetamide carbonyl resonates at δ 165–170 ppm; naphthalene carbons show distinct aromatic signals.

- HRMS : Confirms molecular weight (e.g., m/z 463.2385 for C₃₂H₃₃NO₃).

- FT-IR : Amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).

- 2D NMR (COSY, HSQC) : Resolves connectivity in complex mixtures .

Q. What computational methods are suitable for predicting the physicochemical properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : B3LYP/6-31G* level calculations predict molecular geometry, dipole moments, and electrostatic potential surfaces.

- logP Estimation : Consensus models (XLogP3, MLOGP) estimate hydrophobicity.

- Molecular Dynamics (GROMACS) : Simulates solvation behavior and membrane permeability.

- Software Tools : Gaussian, ORCA, or Schrödinger Suite for parameter optimization .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of structural analogs across studies?

- Methodological Answer :

- Standardization : Use reference compounds (e.g., Agomelatine for melatonin receptor studies) and CLSI-compliant assays.

- Orthogonal Assays : Combine MIC determinations with time-kill curves for antimicrobial studies.

- Purity Verification : HPLC (≥98% purity) and LC-MS to exclude degradation products.

- Target Validation : CRISPR-Cas9 knockouts or siRNA silencing to confirm mechanism-specific activity .

Q. What strategies are recommended for investigating metabolic stability in preclinical models?

- Methodological Answer :

- In Vitro Profiling : Incubate with hepatocytes (human/rodent) and analyze metabolites via LC-MS/MS.

- Stable Isotope Labeling : Track biotransformation using ¹³C-labeled acetamide moieties.

- UPLC Method : C18 column (2.1×50 mm, 1.7 µm), 0.1% formic acid/acetonitrile gradient.

- PBPK Modeling : Predict in vivo pharmacokinetics from intrinsic clearance data .

Q. How can target engagement mechanisms in neurological models be elucidated?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) for putative targets (e.g., MT1/MT2 receptors).

- Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in neuronal lysates.

- In Vivo Microdialysis : Monitor neurotransmitter changes (e.g., dopamine, serotonin) in rodent brains.

- PET Imaging : Use ¹¹C-labeled analogs to assess blood-brain barrier penetration .

Data Contradiction Analysis

Q. How to resolve conflicting data on receptor binding affinities?

- Methodological Answer :

- Radioligand Displacement Assays : Compare IC₅₀ values using standardized membranes (e.g., CHO cells expressing MT1/MT2).

- Negative Controls : Include non-transfected cells to exclude nonspecific binding.

- Statistical Validation : Use ANOVA with post-hoc tests (e.g., Tukey’s) for cross-study comparisons.

- Structural Modeling : Dock the compound into receptor crystal structures (PDB: 5CGD) to identify critical binding residues .

Key Research Considerations

- Synthetic Challenges : Steric hindrance from the bis-ethylnaphthyl groups may require bulky base catalysts (e.g., DBU) for efficient amide bond formation.

- Biological Assays : Prioritize assays with demonstrated relevance to structural analogs (e.g., Agomelatine’s melatonin receptor agonism) .

- Data Reproducibility : Document reaction conditions (e.g., inert atmosphere, moisture control) and biological assay parameters (cell passage number, serum batch) in detail.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.